molecular formula C14H18N4O3S B2442349 {[3-(6-ethoxypyridazin-3-yl)phenyl]sulfamoyl}dimethylamine CAS No. 895805-37-5

{[3-(6-ethoxypyridazin-3-yl)phenyl]sulfamoyl}dimethylamine

Cat. No.: B2442349
CAS No.: 895805-37-5
M. Wt: 322.38
InChI Key: PCIOTQRLWYLLNU-UHFFFAOYSA-N
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Description

{[3-(6-ethoxypyridazin-3-yl)phenyl]sulfamoyl}dimethylamine is a chemical compound known for its versatile applications in scientific research. This compound features a pyridazine ring substituted with a dimethylsulfamoylamino group and an ethoxy group, making it a valuable reagent in various chemical reactions and studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[3-(6-ethoxypyridazin-3-yl)phenyl]sulfamoyl}dimethylamine typically involves the reaction of 3-(Dimethylsulfamoylamino)phenylboronic acid with an appropriate ethoxypyridazine derivative. The reaction conditions often include the use of a palladium catalyst in a Suzuki-Miyaura coupling reaction . The reaction is carried out under mild conditions, usually in the presence of a base such as potassium carbonate, and in a solvent like ethanol or water.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

{[3-(6-ethoxypyridazin-3-yl)phenyl]sulfamoyl}dimethylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted pyridazine derivatives.

Scientific Research Applications

{[3-(6-ethoxypyridazin-3-yl)phenyl]sulfamoyl}dimethylamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of {[3-(6-ethoxypyridazin-3-yl)phenyl]sulfamoyl}dimethylamine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-(Dimethylsulfamoylamino)phenylboronic acid: Shares the dimethylsulfamoylamino group but lacks the ethoxypyridazine moiety.

    6-Ethoxypyridazine derivatives: Compounds with similar pyridazine structures but different substituents.

Uniqueness

{[3-(6-ethoxypyridazin-3-yl)phenyl]sulfamoyl}dimethylamine is unique due to its combination of the dimethylsulfamoylamino group and the ethoxypyridazine ring, which imparts distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it a valuable compound in various research fields .

Properties

IUPAC Name

3-[3-(dimethylsulfamoylamino)phenyl]-6-ethoxypyridazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O3S/c1-4-21-14-9-8-13(15-16-14)11-6-5-7-12(10-11)17-22(19,20)18(2)3/h5-10,17H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCIOTQRLWYLLNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NN=C(C=C1)C2=CC(=CC=C2)NS(=O)(=O)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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